

A Technical Guide to Clobetasone Butyrate: Unambiguous Identification and Analysis

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Compound of Interest

Compound Name: Clobetasone Butyrate

Cat. No.: B1669189

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This technical guide provides an in-depth overview of **Clobetasone Butyrate**, focusing on its unambiguous chemical identification through its CAS number. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.

Chemical Identification

For unambiguous chemical identification, the Chemical Abstracts Service (CAS) has assigned the number 25122-57-0 to **Clobetasone Butyrate**.^{[1][2][3][4][5][6]} This unique identifier is crucial for distinguishing this specific chemical entity in research, manufacturing, and regulatory contexts.

A summary of the essential chemical data for **Clobetasone Butyrate** is presented in the table below, providing a comprehensive overview of its key identifiers and physical properties.

Property	Value
CAS Number	25122-57-0[1][2][3][4][5]
Molecular Formula	C ₂₆ H ₃₂ ClFO ₅ [1][2][7]
Molecular Weight	478.98 g/mol [3][6][7]
IUPAC Name	[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate[2][5]
Synonyms	Clobetasone 17-butyrate, Eumovate, Molivate[5]
Appearance	White to faint yellow cast powder
Solubility	Chloroform: 50 mg/mL
Melting Point	90-100 °C

Experimental Protocols

The quantification and quality control of **Clobetasone Butyrate** are critical in pharmaceutical development. A validated stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method is a common and reliable technique.

This protocol outlines a method for the quantification of **Clobetasone Butyrate** in bulk and cream formulations.[8][9]

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column.
- Mobile Phase: A mixture of methanol and water in an 84:16 v/v ratio, with the pH adjusted to 6.0.[8][9]
- Flow Rate: 1 mL/min.[8][9]
- Detection: UV detection at a wavelength of 240 nm.[8][9]

- **Linearity:** The method demonstrates good linearity over a concentration range of 5 to 50 µg/mL, with a correlation coefficient (r^2) of 0.9993.[8][9]
- **Sensitivity:** The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be 0.85 µg/mL and 2.83 µg/mL, respectively.[8][9][10]
- **Accuracy:** The recovery of the drug from cream samples ranges from 98.56% to 99.51%.[8][9][10]
- **Precision:** The method shows a low relative standard deviation of less than 1%.[8][9]

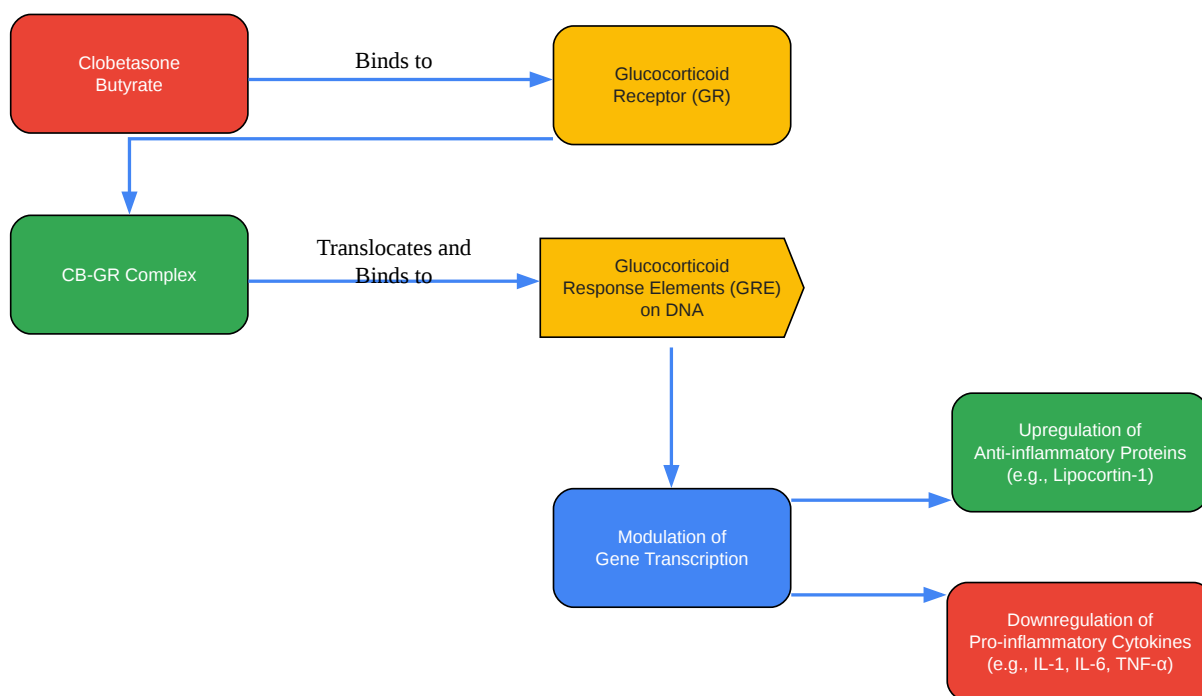
For analyzing low concentrations of **Clobetasone Butyrate**, particularly in biological samples, a method using an internal standard is employed. Clobetasol propionate can be used as an internal standard for this purpose.[11] This method is highly specific and sensitive, with a limit of quantitation reaching 1000 pg/ml and a limit of detection of 400 pg/ml.[11]

Mechanism of Action and Signaling Pathway

Clobetasone Butyrate is a synthetic glucocorticoid that exerts its therapeutic effects through its potent anti-inflammatory and immunosuppressive properties.[12][13]

As a corticosteroid, it functions by binding to glucocorticoid receptors within the cytoplasm of cells.[13] This binding event triggers a conformational change in the receptor, leading to the translocation of the drug-receptor complex into the nucleus.[12][13] Inside the nucleus, this complex interacts with glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of specific genes.[12]

This modulation results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[12] Lipocortin-1 inhibits the enzyme phospholipase A2, which is a key player in the synthesis of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes.[12][13] By inhibiting these pathways, **Clobetasone Butyrate** effectively reduces the inflammatory response.[12]



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Clobetasone Butyrate Signaling Pathway

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